molecular formula C11H9NO2 B1630312 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde CAS No. 953408-85-0

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

Cat. No. B1630312
M. Wt: 187.19 g/mol
InChI Key: NIYJTYPVRBYCEZ-UHFFFAOYSA-N
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Description

“4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” is a chemical compound with the molecular weight of 187.2 . It is also known as "5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde" .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” include a molecular weight of 187.2 . It has a melting point of 91-96°C .

Scientific Research Applications

Antimicrobial and Antifungal Agents

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde and its derivatives have been explored for their potential in antimicrobial and antifungal applications. A study by Bhat et al. (2016) on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, synthesized via a Vilsmeier–Haack reaction approach, showed that some of these compounds exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. The antimicrobial results were supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized novel derivatives with antimicrobial activity, demonstrating their potential utility in combating microbial infections (Swamy et al., 2019).

Antiproliferative Agents

Derivatives of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde have been evaluated for their antiproliferative activity against cancer cell lines. Ashok et al. (2020) synthesized a series of compounds under both conventional and microwave irradiation methods, which were tested for their potential antiproliferative agents. The study found that certain compounds exhibited highly potent activity against C6 (nerve cells) and MCF-7 (human breast adenocarcinoma cells) cell lines, highlighting their promise as therapeutic agents in cancer treatment (Ashok et al., 2020).

Chemical Synthesis and Methodology

Research has also focused on the utility of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde in the synthesis of diverse chemical structures. Williams and Fu (2010) described a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles, demonstrating the versatility of such compounds in chemical synthesis. This method involves deprotonation and reaction with a variety of electrophiles, providing a route for the synthesis of complex oxazole derivatives (Williams & Fu, 2010).

Optical and Electronic Properties

The optical and electronic properties of derivatives of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde have been studied for potential applications in material science. Asiri et al. (2017) investigated the optical properties and fluorescence quenching of carbazole-containing push–pull chromophores by silver nanoparticles, providing insights into their use in the development of new materials with unique optical characteristics (Asiri et al., 2017).

Safety And Hazards

“4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if inhaled, swallowed, or in contact with skin .

Future Directions

Oxazole and its derivatives, including “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYJTYPVRBYCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649930
Record name 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde

CAS RN

953408-85-0
Record name 4-Methyl-2-phenyl-5-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953408-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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